molecular formula C9H8BrNO B13034278 (5-Bromopyridin-3-yl)(cyclopropyl)methanone

(5-Bromopyridin-3-yl)(cyclopropyl)methanone

Cat. No.: B13034278
M. Wt: 226.07 g/mol
InChI Key: ZPWQJUMCZOZNQB-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(cyclopropyl)methanone is a high-value chemical building block designed for pharmaceutical research and organic synthesis. This compound features a 5-bromopyridine scaffold, a privileged structure in medicinal chemistry, coupled with a cyclopropyl ketone functional group. This specific arrangement makes it a versatile intermediate for constructing more complex molecules, particularly in the development of bioactive compounds and ligands for various biological targets . The bromine substituent on the pyridine ring serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows researchers to efficiently create diverse compound libraries. The cyclopropyl group can be used to influence the molecule's conformation, metabolic stability, and electronic properties, which are critical factors in drug discovery. This reagent is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H8BrNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6H,1-2H2

InChI Key

ZPWQJUMCZOZNQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Alkylation and Cyclopropanecarbonylation Route

A documented approach involves starting from 2-(5-bromopyridin-3-yl)acetonitrile, which undergoes alkylation with bromo-chloroethane in the presence of a phase transfer catalyst and base, followed by cyclopropanecarbonylation to yield intermediates closely related to (5-bromopyridin-3-yl)(cyclopropyl)methanone derivatives.

Reaction conditions:

  • Reactants: 2-(5-bromopyridin-3-yl)acetonitrile, 1-bromo-2-chloroethane
  • Catalyst: N-benzyl-N,N-diethylethanaminium chloride (phase transfer catalyst)
  • Base: Sodium hydroxide in aqueous solution
  • Temperature: 60 °C
  • Time: 16 hours
  • Workup: Extraction with dichloromethane, drying, and purification by column chromatography
  • Yield: Approximately 57% for related cyclopropanecarbonitrile intermediates

This method allows the formation of a cyclopropyl-containing intermediate that can be further transformed into the methanone structure.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Alkylation with phase transfer catalyst 2-(5-bromopyridin-3-yl)acetonitrile, bromo-chloroethane, NaOH, PTC, 60 °C, 16 h Mild conditions, accessible reagents ~57% Intermediate stage, requires further steps
Acid chloride with organometallic addition 5-bromopyridine-3-carboxylic acid → acid chloride; cyclopropyl lithium/Grignard Direct ketone formation, reliable Moderate to good Requires handling of reactive reagents
Lewis acid-catalyzed Ritter-type reaction p-TsOH, Bi(OTf)3, elevated temp (150 °C) High yield, catalytic efficiency Up to 91% More complex setup, potential for substrate scope

Research Findings and Notes

  • The alkylation method with phase transfer catalysts is effective for preparing cyclopropyl intermediates but may require further oxidation or functional group transformation to reach the ketone stage.
  • Acid chloride methodology remains a classical and reliable approach for ketone synthesis, adaptable to bromopyridine substrates.
  • Recent advances in Lewis acid catalysis show promise for efficient synthesis of related ketones and amides, highlighting the potential for improved yields and milder conditions if adapted for this compound.
  • Purification is typically achieved by column chromatography using gradients of ethyl acetate in heptane or recrystallization depending on the intermediate or final product.
  • No direct melting point, boiling point, or detailed physical data for this compound were found, indicating limited commercial availability and the need for in-house synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions with boronic acids or esters.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Coupling Reactions: Products are typically biaryl compounds.

    Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

Research indicates that (5-Bromopyridin-3-yl)(cyclopropyl)methanone interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action is primarily linked to its binding affinities influenced by the bromine atom and the cyclopropyl group, which can modulate enzyme activity and influence biochemical pathways relevant to drug development .

Potential Applications in Drug Development

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, potentially useful in developing therapeutic agents for various diseases. Studies suggest it may affect enzyme-substrate interactions, making it valuable in biochemical research.
  • Antimycobacterial Activity : In the context of tuberculosis treatment, derivatives of this compound have been explored for their anti-mycobacterial properties. Structure-activity relationship studies indicate that modifications can enhance efficacy against Mycobacterium tuberculosis .
  • Receptor Modulation : There is ongoing research into how this compound can modulate receptor activities, which could lead to new treatments for conditions involving receptor dysregulation .

Case Studies

  • Catalytic Reactions : A study demonstrated that this compound was utilized in catalytic reactions mediated by solid catalysts, showcasing its utility in synthesizing complex heteroaryl compounds relevant to pharmaceuticals .
  • Antiparasitic Research : Research has also explored the compound's potential as an antiparasitic agent, particularly against Leishmania species. Modifications to its structure have shown varying degrees of efficacy, indicating a promising avenue for further exploration .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(cyclopropyl)methanone depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (5-Bromopyridin-3-yl)(cyclopropyl)methanone with structurally related cyclopropyl methanones, highlighting substituent effects on physical properties and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Properties References
This compound 5-Br-pyridin-3-yl, cyclopropyl 240.10 Not reported Moderate Suzuki coupling intermediates
(4-Nitrophenyl)(2,3-diphenyl-cyclopropyl)methanone (16) 4-NO₂-phenyl, diphenyl-cyclopropyl 516.54 223 12 Crystallography studies
(4-Chlorophenyl)(2,3-diphenyl-cyclopropyl)methanone (18) 4-Cl-phenyl, diphenyl-cyclopropyl 491.02 97–98 5 NMR analysis of halogen effects
1-(4-Chlorophenyl)cyclopropylmethanone (3a-j derivatives) 4-Cl-phenyl, piperazine ~350–400 Not reported 5–13 Anticancer, antituberculosis
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone (A936961) 5-Br-2-F-phenyl, cyclopropyl 257.08 Not reported Not reported Pharmaceutical intermediates
(5-Bromopyridin-3-yl)(phenyl)methanone 5-Br-pyridin-3-yl, phenyl 262.11 Not reported Not reported Steric/electronic comparison
Key Observations:
  • Substituent Position and Electronic Effects : The 5-bromo group on the pyridine ring in the target compound enhances reactivity in cross-coupling reactions compared to nitro or chloro substituents in analogs like compound 16 or 18 . Bromine’s electronegativity and leaving-group ability make it preferable for catalytic transformations.
  • Cyclopropane vs.
  • Halogen Effects : Chlorine in compound 18 lowers melting points (97–98°C) compared to nitro-substituted analogs (223°C for compound 16), likely due to weaker intermolecular interactions .

Biological Activity

(5-Bromopyridin-3-yl)(cyclopropyl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound features a brominated pyridine moiety and a cyclopropyl group attached to a methanone functional group. This specific arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially influencing enzyme kinetics and receptor modulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of specific enzymes essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, particularly against certain tumor types, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)25

Case Studies

  • Case Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
  • Case Study on Anticancer Activity :
    Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated that it induced apoptosis in MCF-7 cells through a caspase-dependent pathway, highlighting its potential for further development as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the pyridine ring or cyclopropyl group can significantly alter the biological activity of the compound. For instance, substituting different halogen atoms or varying the alkyl groups attached to the cyclopropane can enhance or reduce antimicrobial potency .

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